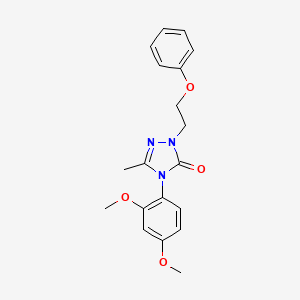

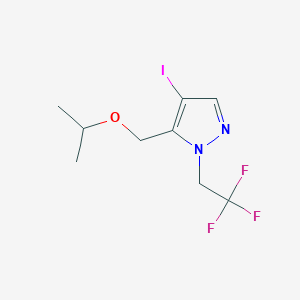

![molecular formula C16H17N3O2 B2411256 3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one CAS No. 2241139-60-4](/img/structure/B2411256.png)

3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one” is a chemical compound with the CAS Number: 2241139-60-4. It has a molecular weight of 283.33 and its IUPAC name is 3-(3-(6-methoxypyridin-3-yl)phenyl)piperazin-2-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17N3O2/c1-21-14-6-5-13 (10-19-14)11-3-2-4-12 (9-11)15-16 (20)18-8-7-17-15/h2-6,9-10,15,17H,7-8H2,1H3, (H,18,20) . Unfortunately, the specific molecular structure analysis is not available in the retrieved resources.Physical and Chemical Properties Analysis

The compound has a molecular weight of 283.33 . Other physical and chemical properties are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Therapeutic Applications in Various Fields

Piperazine derivatives, including 3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one, have been recognized for their significant contributions to rational drug design. These compounds are prevalent in a myriad of well-known drugs serving diverse therapeutic applications. Their uses span across various fields such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Minor modifications to the piperazine nucleus can remarkably alter the medicinal potential of the resultant molecules, highlighting the importance of this moiety in drug discovery and development. The wide-ranging applications of these derivatives underscore their versatility and potential in addressing numerous health conditions (Rathi, Syed, Shin, & Patel, 2016).

Role in Antimycobacterial Activity

Recent studies have demonstrated the crucial role of piperazine and its analogues, including this compound, in combating Mycobacterium tuberculosis (MTB). These compounds have shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB, indicating their significance in the fight against tuberculosis. The meticulous design, rationale, and structure-activity relationship (SAR) of these piperazine-based anti-TB molecules provide invaluable insights for medicinal chemists, enabling them to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Pharmacophoric Contributions in Drug Design

Arylcycloalkylamines, which include phenyl piperidines and piperazines, serve as crucial pharmacophoric groups in several antipsychotic agents. Studies suggest that specific arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D2-like receptors. The exploration of pharmacophoric groups like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles has shown their contributions to the selectivity and potency of synthesized agents at these receptors. Such insights are pivotal in understanding and improving the therapeutic potential of drugs targeting these receptors (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).

DNA Binding and Diagnostic Applications

Compounds like Hoechst 33258, a N-methyl piperazine derivative, have been recognized for their strong binding affinity to the minor groove of double-stranded B-DNA, particularly to AT-rich sequences. These derivatives serve not only as crucial agents in plant cell biology for chromosome and nuclear staining but also find applications as radioprotectors and topoisomerase inhibitors. This highlights the potential of piperazine derivatives in both therapeutic and diagnostic settings (Issar & Kakkar, 2013).

Eigenschaften

IUPAC Name |

3-[3-(6-methoxypyridin-3-yl)phenyl]piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-21-14-6-5-13(10-19-14)11-3-2-4-12(9-11)15-16(20)18-8-7-17-15/h2-6,9-10,15,17H,7-8H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYLWRVTDSKCMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC(=CC=C2)C3C(=O)NCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate](/img/structure/B2411174.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/no-structure.png)

![N-(3-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2411182.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)

![N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2411191.png)

![1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2411195.png)